4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
CAS No.:
Cat. No.: VC20141719
Molecular Formula: C15H12FN3O2
Molecular Weight: 285.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12FN3O2 |
|---|---|
| Molecular Weight | 285.27 g/mol |
| IUPAC Name | 4-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |
| Standard InChI | InChI=1S/C15H12FN3O2/c1-21-13-8-9(6-7-12(13)20)14-17-15(19-18-14)10-4-2-3-5-11(10)16/h2-8,20H,1H3,(H,17,18,19) |
| Standard InChI Key | IVIXPGOSTCQEFK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=CC=C3F)O |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol integrates three critical components:
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1H-1,2,4-triazole ring: A five-membered heterocycle with three nitrogen atoms, contributing to hydrogen-bonding capabilities and metabolic stability .
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2-Fluorophenyl group: The fluorine atom enhances lipophilicity and electronic effects, improving membrane permeability and target binding .
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2-Methoxyphenol moiety: The methoxy group increases solubility, while the phenolic hydroxyl group enables antioxidant activity and hydrogen bonding .
The compound’s IUPAC name, 4-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol, reflects its substitution pattern. While discrepancies exist in reported molecular formulas, structural analysis suggests a formula of C₁₅H₁₁FN₃O₂, accounting for 15 carbons, 11 hydrogens, 3 nitrogens, 2 oxygens, and 1 fluorine.
Synthesis and Optimization
The synthesis of 4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically follows a multi-step protocol:
Key Synthetic Steps
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Formation of the Triazole Core:
Hydrazinecarboxamide reacts with benzoyl derivatives under basic conditions to form the 1,2,4-triazole ring . For example, benzoyl chloride reacts with hydrazinecarboxamide to yield intermediate 4, which undergoes self-condensation to produce triazole precursor 5 . -
Introduction of the Fluorophenyl Group:
Suzuki-Miyaura cross-coupling attaches the 2-fluorophenyl moiety to the triazole ring using palladium catalysts . This step ensures regioselectivity and high yield. -
Methoxyphenol Functionalization:
The phenolic hydroxyl group is protected via methylation, followed by deprotection to finalize the structure .
Optimization Strategies:
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Microwave-assisted synthesis reduces reaction times from hours to minutes .
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Aqueous reaction media enhance sustainability and reduce toxicity .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound inhibits bacterial SecA, a critical ATPase in the protein translocation pathway, disrupting microbial protein secretion . At sub-μM concentrations, it suppresses Staphylococcus aureus and Escherichia coli growth, with MIC values correlating with SecA inhibition . The fluorophenyl group enhances binding to hydrophobic pockets in bacterial enzymes .
Enzyme Inhibition
Preliminary studies suggest inhibitory effects on human carbonic anhydrase-II (CA-II), an enzyme implicated in glaucoma and cancer . The triazole ring coordinates with zinc ions at the CA-II active site, while the methoxyphenol moiety stabilizes interactions via π-stacking .
Antioxidant Properties
The phenolic hydroxyl group scavenges free radicals, exhibiting DPPH radical inhibition rates comparable to ascorbic acid .
Applications in Pharmaceutical Development
Structural Analogs and Structure-Activity Relationships
Modifications to the triazole core or substituents significantly alter bioactivity:
The fluorine atom’s electronegativity optimizes binding to hydrophobic enzyme pockets, while bulkier substituents reduce membrane permeability .
Challenges and Future Directions
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Synthetic Scalability: Current methods require palladium catalysts, raising cost concerns. Transitioning to nickel-based catalysts could mitigate expenses .
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Toxicity Profiling: Limited data exist on mammalian cell cytotoxicity. In vivo studies are needed to assess therapeutic windows .
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Resistance Mitigation: Combining this compound with β-lactam antibiotics may counteract bacterial resistance mechanisms .
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